molecular formula C16H23NO3 B14554850 10-Anilino-10-oxodecanoic acid CAS No. 61797-98-6

10-Anilino-10-oxodecanoic acid

Cat. No.: B14554850
CAS No.: 61797-98-6
M. Wt: 277.36 g/mol
InChI Key: ORRKJZVNXONAPT-UHFFFAOYSA-N
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Description

10-Anilino-10-oxodecanoic acid is a chemical compound with a unique structure that combines an aniline group with a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Anilino-10-oxodecanoic acid typically involves the reaction of 10-oxodecanoic acid with aniline. The process may include the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions: 10-Anilino-10-oxodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

10-Anilino-10-oxodecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Anilino-10-oxodecanoic acid involves its interaction with specific molecular targets. The aniline group can interact with various enzymes and receptors, potentially modulating their activity. The decanoic acid backbone may also play a role in the compound’s overall biological activity .

Comparison with Similar Compounds

  • 10-oxodecanoic acid
  • 10-hydroxydecanedioic acid
  • Decanoic acid

Comparison: 10-Anilino-10-oxodecanoic acid is unique due to the presence of both an aniline group and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it different from other similar compounds .

Properties

CAS No.

61797-98-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

10-anilino-10-oxodecanoic acid

InChI

InChI=1S/C16H23NO3/c18-15(17-14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(19)20/h5-7,10-11H,1-4,8-9,12-13H2,(H,17,18)(H,19,20)

InChI Key

ORRKJZVNXONAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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